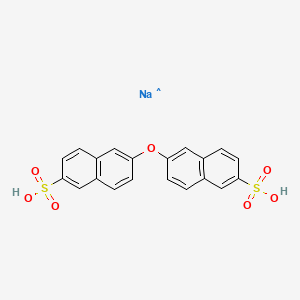
6,6'-Oxybis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Oxybis- is a compound known for its unique chemical structure and properties. It is often referred to in the context of its derivatives, such as 6,6’-Oxybis(2-naphthalenesulfonic acid) disodium salt. This compound is characterized by the presence of an oxygen atom bridging two naphthalene rings, each substituted with sulfonic acid groups. It is widely used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Oxybis- compounds typically involves the reaction of naphthalene derivatives with sulfonating agents. One common method is the sulfonation of 2-naphthol with sulfuric acid, followed by oxidation to introduce the oxygen bridge. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6,6’-Oxybis- compounds involves large-scale sulfonation and oxidation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
6,6’-Oxybis- compounds undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonic acid groups to sulfonates or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, phosphoric acid.
Major Products
The major products formed from these reactions include various substituted naphthalenes, sulfonates, and other derivatives that retain the core 6,6’-Oxybis- structure.
科学的研究の応用
6,6’-Oxybis- compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their use in drug delivery systems and as potential therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 6,6’-Oxybis- compounds involves their interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with proteins and other biomolecules, affecting their function. The oxygen bridge provides a unique structural feature that can influence the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
6,6’-Oxybis(benzo[d]thiazol-2-amine): Known for its use in coordination chemistry and potential biological activities.
6,6’-Oxybis(4,1-phenylene)bis(azanylylidene)bis(methanylylidene): Studied for its supramolecular assemblies and interactions.
Uniqueness
6,6’-Oxybis- compounds are unique due to their stable oxygen bridge and the presence of sulfonic acid groups, which provide distinct chemical and physical properties. These features make them versatile in various applications, from industrial processes to scientific research.
特性
分子式 |
C20H14NaO7S2 |
|---|---|
分子量 |
453.4 g/mol |
InChI |
InChI=1S/C20H14O7S2.Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;/h1-12H,(H,21,22,23)(H,24,25,26); |
InChIキー |
PFYLRUAKXPPAKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


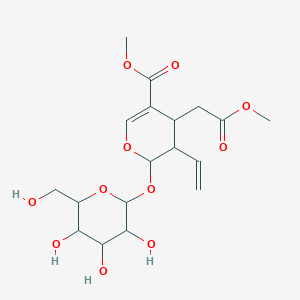
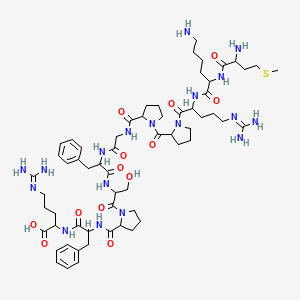
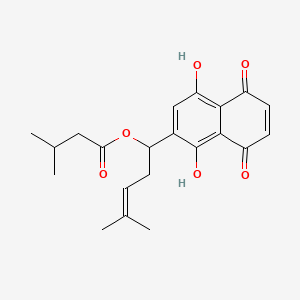

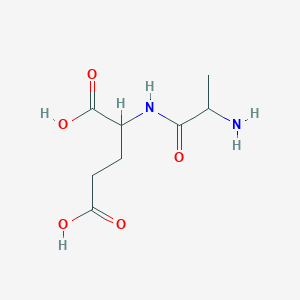
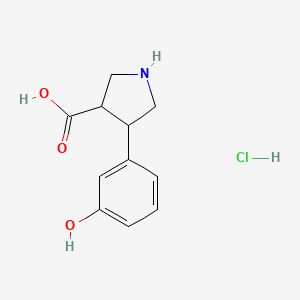
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)

![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)

![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
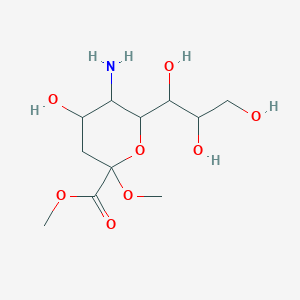
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
